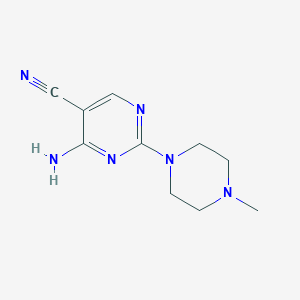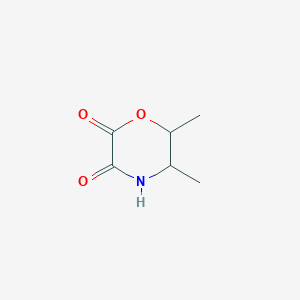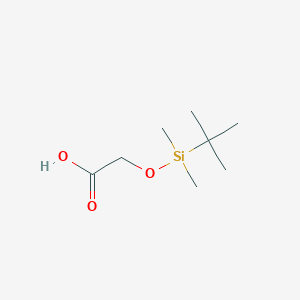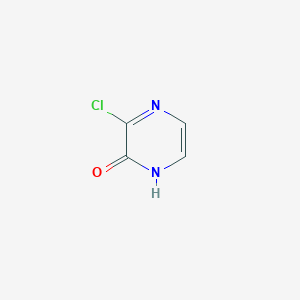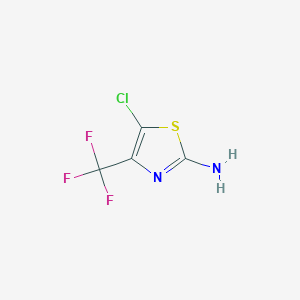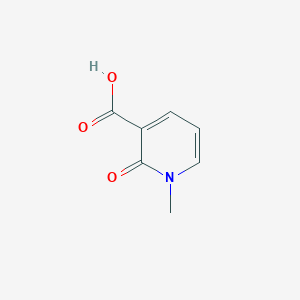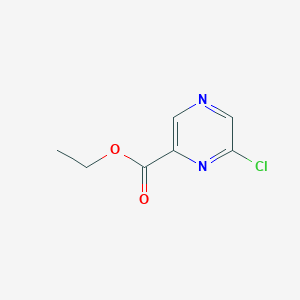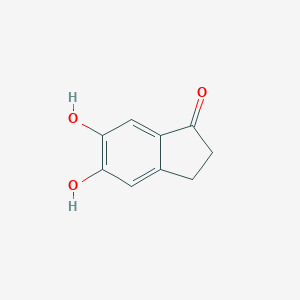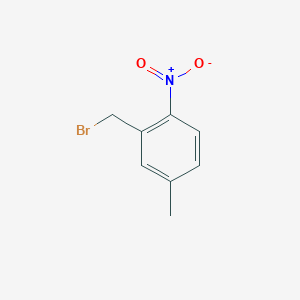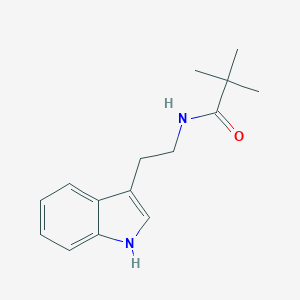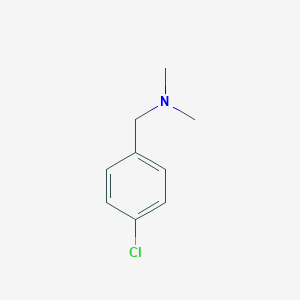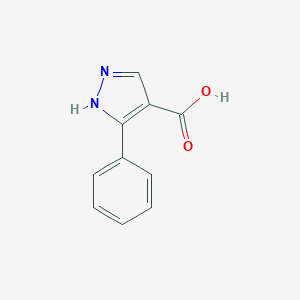
3-苯基-1H-吡唑-4-羧酸
描述
3-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .
科学研究应用
3-Phenyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
作用机制
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the target’s function, thereby exerting the compound’s biological effects .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, potentially leading to a range of physiological and pharmacological outcomes .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antifungal , antibacterial , and antiparasitic effects . These effects are likely the result of the compound’s interactions with its specific targets and the subsequent changes in cellular function .
Action Environment
The action, efficacy, and stability of 3-phenyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the target cells .
准备方法
Synthetic Routes and Reaction Conditions
3-Phenyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine, followed by oxidation. For instance, the reaction of ethyl acetoacetate with phenylhydrazine yields 3-phenyl-1H-pyrazole, which can be further oxidized to form 3-phenyl-1H-pyrazole-4-carboxylic acid .
Industrial Production Methods
Industrial production methods for 3-phenyl-1H-pyrazole-4-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes .
化学反应分析
Types of Reactions
3-Phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-phenyl-1H-pyrazole can yield 3-phenyl-1H-pyrazole-4-carboxylic acid, while substitution reactions can produce a variety of substituted pyrazole derivatives .
相似化合物的比较
Similar Compounds
3-Amino-4-phenyl-1H-pyrazole: Similar structure but with an amino group instead of a carboxylic acid group.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-Phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 4-position allows for unique reactivity and potential interactions with biological targets, distinguishing it from other pyrazole derivatives .
属性
IUPAC Name |
5-phenyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTJKUYVFSBOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399786 | |
| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5504-65-4 | |
| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of metal complexes formed with 3-phenyl-1H-pyrazole-4-carboxylic acid?
A1: 3-phenyl-1H-pyrazole-4-carboxylic acid (H2L2) acts as a versatile ligand in the formation of metal complexes, demonstrating diverse structural motifs.
- 1D Chains: When complexed with Nickel (Ni) in the presence of water, it forms 1-D zigzag chains, as observed in [Ni(HL2)2(H2O)2] .
- 2D Layers: With Copper (Cu), it assembles into 2D layer structures characterized by rhomboid grids, as seen in [Cu(HL2)2]·2H2O .
- 3D Frameworks: It forms a 3D diamondoid framework with Zinc (Zn) in [Zn(HL2)2], and a 3D NaCl-like framework in [Zn2(HL2)2(L2)], where L2 represents the deprotonated form of the acid .
Q2: How do intermolecular interactions influence the supramolecular structures formed by these metal complexes?
A2: Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in organizing the metal complexes of H2L2 into extended supramolecular networks . These interactions provide additional stability and influence the overall dimensionality of the resulting structures. For instance:
- 2D Networks: Complexes 1-3, while possessing 0D or 1D structures at the molecular level, are assembled into 2D supramolecular networks through hydrogen bonding and π-π stacking interactions .
- 3D Networks: Complexes 4-8 exhibit higher-order 3D supramolecular structures, again driven by these intermolecular forces . Notably, complexes 5, 6, and 8 incorporate single and double-stranded helical chains within their 3D frameworks, demonstrating the intricate architectures achievable through these interactions .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
